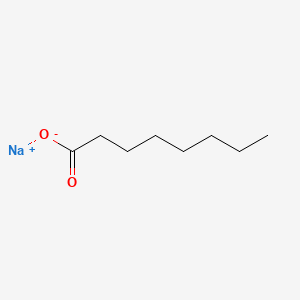

Sodium octanoate

説明

See also: Octanoic Acid (has active moiety).

Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

SODIUM OCTANOATE (2.4 MMOL) MODIFIED THE INTRACELLULAR ACTION POTENTIAL IN ISOLATED RABBIT ATRIUM & PAPILLARY MUSCLE. THE RATE OF DEPOLARIZATION & TIME OF REPOLARIZATION WERE MARKEDLY DECREASED, BUT NO CHANGE OCCURRED IN THE RESTING MEMBRANE POTENTIAL. THE AMPLITUDE OF THE ACTION & REVERSE POTENTIAL SHOWED MODERATE DECREASES. SODIUM PROPIONATE, SODIUM BUTYRATE, SODIUM PENTANOATE, SODIUM HEXANOATE, & SODIUM OCTANOATE AT LOW CONCN (0.1-1.0 MMOL) STIMULATED SODIUM TRANSPORT BY THE TOAD BLADDER, BUT HIGH CONCN (5-20 MMOL) REVERSIBLY INHIBITED TRANSPORT. SODIUM OCTANOATE AT 3.69X10-7 MOL DECREASED THE INCORPORATION OF L-LEUCINE INTO NORMAL RAT LIVER SLICES & HEPATOMA CELLS BY APPROXIMATELY 75%. |

|---|---|

CAS番号 |

1984-06-1 |

分子式 |

C8H16NaO2 |

分子量 |

167.20 g/mol |

IUPAC名 |

sodium;octanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

InChIキー |

HGCHUZIWRLBTGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCC(=O)O.[Na] |

他のCAS番号 |

1984-06-1 |

物理的記述 |

Dry Powder; Liquid; Other Solid White powder; [MSDSonline] |

ピクトグラム |

Irritant |

関連するCAS |

124-07-2 (Parent) |

同義語 |

caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |

製品の起源 |

United States |

Foundational & Exploratory

Sodium Octanoate: A Physicochemical & Functional Technical Guide

Executive Summary

Sodium Octanoate (Sodium Caprylate, C8) is a medium-chain fatty acid salt that serves as a critical functional excipient in biopharmaceuticals. Unlike passive buffers, it acts as an active physicochemical modulator. Its amphiphilic structure allows it to function as a protein stabilizer (specifically for Albumin), a permeation enhancer for oral macromolecule delivery, and a selective precipitating agent in plasma fractionation.

This guide moves beyond basic datasheets to explore the mechanistic causality of these applications, providing researchers with self-validating protocols and authoritative grounding.

Physicochemical Characterization

Understanding the thermodynamic behavior of Sodium Octanoate is prerequisite to its application. As an amphiphile, its behavior changes drastically above its Critical Micelle Concentration (CMC).

Core Chemical Data

| Property | Value | Context for Researchers |

| IUPAC Name | Sodium octanoate | Common: Sodium caprylate |

| CAS Number | 1984-06-1 | Verification key for regulatory filings |

| Molecular Weight | 166.19 g/mol | Essential for molarity calculations |

| Solubility (Water) | > 50 mg/mL | Highly soluble; forms clear solutions |

| pKa (Acid) | ~4.89 | Effective buffering range is limited; use as salt |

| CMC (Water, 25°C) | 350 – 400 mM | Critical: High CMC compared to C10 (Caprate). Micelles form only at high concentrations (~6% w/v). |

| Log P | ~1.3 (Acid form) | Moderate lipophilicity; drives membrane interaction |

The Amphiphilic Advantage

Sodium Octanoate possesses a short hydrophobic tail (C8) and a hydrophilic head.

-

Below CMC: Monomers bind to hydrophobic pockets of proteins (e.g., Albumin), stabilizing them.

-

Above CMC: Micelles act as detergents, potentially disrupting cell membranes (permeation enhancement) or solubilizing lipids.

Mechanism of Action: Protein Stabilization

The primary industrial use of Sodium Octanoate is the stabilization of Human Serum Albumin (HSA) during pasteurization (60°C for 10 hours) to inactivate viruses.

Mechanistic Pathway: The Sudlow Site Lock

Sodium Octanoate does not merely "buffer" the solution; it acts as a specific ligand.

-

Binding: The C8 tail inserts into Sudlow Site II (Subdomain IIIA) of the albumin molecule.

-

Energetic Stabilization: This binding increases the free energy required to unfold the protein (

). -

Cross-Linking Effect: It acts as a "molecular staple," preventing the exposure of hydrophobic residues that trigger thermal aggregation.

Figure 1: Sodium Octanoate acts as a specific ligand, binding to Sudlow Site II to prevent thermal denaturation.

Mechanism of Action: Permeation Enhancement

For drug delivery (e.g., oral peptides), Sodium Octanoate is used to transiently breach the intestinal epithelial barrier.

Dual-Action Mechanism

-

Paracellular (Tight Junctions): Sodium Octanoate modulates Tight Junction (TJ) proteins. It triggers the removal of tricellulin and claudin-5 from the junctional complex, loosening the seal between cells.

-

Transcellular (Membrane Fluidization): At higher concentrations, it inserts into the lipid bilayer, increasing fluidity and allowing hydrophilic drugs to pass through the cell.

Expert Insight: While Sodium Caprate (C10) is more potent, Sodium Octanoate (C8) is often preferred when a milder surfactant effect is required to balance toxicity vs. permeability.

Figure 2: Sodium Octanoate enhances absorption via tight junction modulation and membrane fluidization.

Experimental Protocols

Protocol A: Caprylate Precipitation (Plasma Fractionation)

Objective: Purify Albumin by selectively precipitating globulins and impurities from Cohn Fraction IV. Principle: Caprylate stabilizes albumin (keeping it soluble) while the acidic pH and heat denature/precipitate unstable globulins.

Reagents:

-

Cohn Fraction IV-1 effluent.

-

Sodium Caprylate (solid or 1M stock).

-

1M Acetic Acid / 1M NaOH (for pH adjustment).

Step-by-Step Workflow:

-

Preparation: Bring the Fraction IV-1 effluent to 20°C .

-

Addition: Add Sodium Caprylate to a final concentration of 10 g/L (approx 60 mM).

-

Note: Ensure slow addition with stirring to prevent local high-concentration shock.

-

-

Adjustment: Adjust pH to 5.4 ± 0.05 using Acetic Acid.

-

Why? This pH is near the isoelectric point of many globulins (causing precipitation) but albumin remains soluble due to Caprylate binding.

-

-

Incubation: Heat to 25–30°C and incubate for 6 hours .

-

Critical Control: Maintain pH 5.4 throughout. Drifting >5.8 solubilizes impurities; <5.2 precipitates albumin.

-

-

Separation: Centrifuge or filter (using diatomaceous earth).

-

Supernatant: Contains Purified Albumin.

-

Pellet: Contains Globulins/Impurities.

-

Figure 3: Workflow for selectively precipitating impurities while retaining Albumin.

Protocol B: Albumin Pasteurization Formulation

Objective: Prepare 5-20% HSA solution for heat treatment.

-

Ratio: Maintain a molar ratio of Stabilizer : Albumin of at least 5:1 .

-

Formulation:

-

Sodium Caprylate: 4 mM (typical for 5% HSA) to 20 mM.

-

N-Acetyltryptophan (NAT): Often used as a co-stabilizer (4 mM).

-

-

Process: Heat at 60°C ± 0.5°C for 10 hours .

-

Validation: Assess aggregation via SEC-HPLC. Monomer content should remain >95%.

Safety & Handling

-

Toxicity: Low acute toxicity (LD50 > 2000 mg/kg in rabbits).

-

Clinical Side Effects: High IV doses can cause "caprylate toxicity" (hypoglycemia, hyperventilation) due to interference with fatty acid metabolism.

-

Handling: Hygroscopic powder.[1] Store in a cool, dry place. Irritating to eyes/skin (Xi).

References

-

Vertex AI Search. (2026). Sodium octanoate physicochemical properties and applications. 2

-

National Institutes of Health (NIH). (2009). Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate. 3

-

ResearchGate. (2025). The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin. 4

-

European Patent Office. (1996). Low temperature albumin fractionation using sodium caprylate as a partitioning agent. 5

-

Alfa Chemistry. (2025). Critical Micelle Concentration (CMC) Lookup Table. 6

Sources

- 1. santos.com [santos.com]

- 2. Buy Sodium octanoate | 1984-06-1 [smolecule.com]

- 3. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Technical Guide: Sodium Octanoate Mechanism in Protein Stabilization & Bioprocessing

Executive Summary & Chemical Profile

Sodium octanoate (Caprylate, C8:0) is a medium-chain fatty acid salt that serves as a critical excipient and process aid in the biopharmaceutical industry.[1][2] While historically defined by its role in the Cohn fractionation of plasma, its modern utility has expanded into two distinct mechanistic domains: thermodynamic stabilization of albumin-based biologics and viral inactivation/impurity precipitation in downstream processing.

This guide dissects the molecular mechanisms governing these interactions, providing actionable protocols and thermodynamic data to support formulation and purification strategies.

Chemical Profile[1][2][3][4][5][6][7]

-

IUPAC Name: Sodium octanoate[3]

-

Formula:

-

MW: 166.19 g/mol

-

Critical Micelle Concentration (CMC): ~350 mM (in water), significantly lower in high ionic strength buffers.

-

pKa: ~4.89 (Caprylic acid)

Molecular Mechanism of Action: Albumin Stabilization[8]

The stabilization of Human Serum Albumin (HSA) by sodium octanoate is a textbook example of ligand-mediated thermal stabilization . This process is not merely a non-specific "coating" but a precise, high-affinity interaction that locks the protein domains into a rigid conformation.

Ligand Binding Dynamics

HSA contains three homologous domains (I, II, III), each composed of two subdomains (A and B). Sodium octanoate acts as a specific ligand that binds to hydrophobic pockets within these domains.

-

Primary Binding Site (High Affinity): The carboxylate headgroup of octanoate anchors to Sudlow Site II (located in Subdomain IIIA). Key residues involved include Arg410, Tyr411, and Ser489 .[4]

-

Secondary Binding Sites: Octanoate also binds to Sudlow Site I (Subdomain IIA) and up to 5 other lower-affinity sites distributed across the protein surface.

-

Binding Constants (

):-

High Affinity (

): ~0.25 µM -

Medium Affinity (

): ~19.5 µM -

Note: Binding affinity is pH-dependent and decreases as pH drops below 6.0 due to protonation of the carboxylate group.

-

Thermodynamic Stabilization ( Shift)

The binding of octanoate stabilizes the native state (

Where

Visualization: Stabilization Mechanism

Figure 1: Ligand-mediated stabilization of HSA. Octanoate binding increases the energy barrier for thermal unfolding.

Applications in Bioprocessing[2][6][10]

Beyond formulation, sodium octanoate (often as caprylic acid) is a powerful tool in downstream processing for viral clearance and impurity removal.[2]

Viral Inactivation (Enveloped Viruses)

Sodium octanoate acts as a lipophilic agent that disrupts the lipid envelope of viruses such as HIV, BVDV, and Pseudorabies.

-

Mechanism: The non-ionized form (caprylic acid) partitions into the viral lipid bilayer. This destabilizes the membrane integrity, causing lysis or preventing fusion with host cells.

-

Critical Parameter - pH: The inactivation is most effective at pH < 6.0 . At this pH, a significant fraction of the molecule exists as the protonated fatty acid (uncharged), which can penetrate lipid membranes more effectively than the ionized salt.

Impurity Precipitation (Antibody Purification)

In monoclonal antibody (mAb) purification, caprylic acid is used to selectively precipitate Host Cell Proteins (HCPs) and high molecular weight aggregates while leaving the IgG monomer in solution.

-

Selectivity: Antibodies (IgG) are relatively stable at acidic pH (5.0–6.0) in the presence of caprylate.[5][6][7][8] However, many HCPs and DNA-protein complexes become insoluble due to the hydrophobicity change and charge neutralization induced by the fatty acid.

-

Workflow: This step often replaces or supplements intermediate chromatography (e.g., AEX or HIC), providing a cost-effective "flow-through" mode purification.

Visualization: Bioprocessing Workflow

Figure 2: Caprylic acid precipitation workflow for mAb purification and viral inactivation.

Experimental Protocols (SOP)

Protocol 1: Determination of Stabilization Effect (DSC)

Objective: Quantify the

-

Preparation:

-

Prepare a 50 mg/mL (5%) HSA solution in PBS (pH 7.4).

-

Prepare a 200 mM Sodium Octanoate stock solution.

-

-

Sample Matrix:

-

Control: HSA only.

-

Test A: HSA + 4 mM Octanoate (Low saturation).

-

Test B: HSA + 16 mM Octanoate (Standard stabilization level).

-

-

DSC Setup:

-

Instrument: Nano-DSC (e.g., TA Instruments).

-

Scan Rate: 1°C/min from 40°C to 90°C.

-

-

Analysis:

-

Subtract buffer baseline.

-

Fit data to a two-state transition model.

-

Success Criteria: Test B should exhibit a

.

-

Protocol 2: Viral Inactivation / Impurity Precipitation

Objective: Inactivate enveloped viruses and precipitate impurities in a mAb feed stream.

-

Feed Conditioning:

-

Adjust the pH of the Protein A elution pool (or cell culture supernatant) to pH 5.5 ± 0.1 using 1M Acetic Acid.

-

-

Caprylate Addition:

-

Slowly add Caprylic Acid to a final concentration of 0.5% - 1.0% (v/v) (approx. 30-60 mM) while mixing.

-

Note: Ensure vigorous mixing to disperse the fatty acid, as it has low solubility.

-

-

Incubation:

-

Incubate at ambient temperature (20-25°C) for 60 minutes with continuous gentle agitation.

-

-

Separation:

-

Pass the suspension through a depth filter (e.g., Millipore Millistak+) or centrifuge at 4000 x g for 20 mins.

-

-

Restoration:

-

Adjust the pH of the filtrate back to neutral (pH 7.0) for subsequent chromatography steps.

-

Data Summary

| Parameter | Sodium Octanoate (Caprylate) | N-Acetyl-L-Tryptophan (NAT) | Combined (Standard Formulation) |

| Binding Site | Sudlow Site II (Primary) | Sudlow Site II (Primary) | Synergistic Saturation |

| +8°C to +10°C | +4°C to +6°C | +12°C to +15°C | |

| Viral Reduction (LRV) | > 4.0 log (Enveloped) | Negligible | > 4.0 log |

| Primary Function | Thermal Stability & Viral Safety | Anti-oxidation | Complete Protection |

References

-

Stabilizing mechanisms in commercial albumin preparations. Source: Biochimica et Biophysica Acta (BBA)

-

Crystal structure of Human Serum Albumin complexed with octanoate. Source: RCSB Protein Data Bank (PDB ID: 5X52)

-

Inactivation of enveloped viruses by caprylate: a robust alternative to solvent-detergent treatment. Source: Biologicals (2002)

-

Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography. Source: Biotechnology and Bioengineering

-

Thermodynamic characterization of drug binding to human serum albumin. Source: Pharmaceutical Research

Sources

- 1. Sodium octanoate | 1984-06-1 [chemicalbook.com]

- 2. bioprocessintl.com [bioprocessintl.com]

- 3. Crystallographic analysis of the ternary complex of octanoate and N-acetyl-l-methionine with human serum albumin reveals the mode of their stabilizing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complexity associated with caprylate binding to bovine serum albumin: Dimerization, allostery, and variance between the change in free energy and enthalpy of binding - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Octanoate in Biological Systems: A Mechanistic Guide to Stabilization, Permeation, and Inactivation

[1]

Executive Summary

Sodium octanoate (sodium caprylate, C8) occupies a unique niche in the surfactant landscape.[1] Unlike aggressive detergents (e.g., SDS, Triton X-100) that indiscriminately strip lipids and denature proteins, sodium octanoate acts as a "tunable" amphiphile.[1] Its relatively short eight-carbon tail confers a high Critical Micelle Concentration (CMC), ensuring that at physiological concentrations (10–50 mM), it exists primarily as a monomer.[1] This monomeric state allows it to function as a precise ligand for protein stabilization, a modulator of cellular tight junctions, and—under acidic conditions—a potent viral inactivator.[1]

This guide details the mechanistic behaviors of sodium octanoate across three critical biological applications: Albumin Stabilization , Permeation Enhancement , and Viral Inactivation/Purification .[1]

Part 1: Physicochemical Profile & Thermodynamics[1]

The functional utility of sodium octanoate stems from its thermodynamics.[1] While long-chain surfactants (C12+) form micelles at millimolar concentrations, C8 remains monomeric up to very high concentrations.[1] This allows researchers to use it at high molarity without forming supramolecular structures that might interfere with downstream assays or filtration.[1]

The Monomer Advantage

In biological buffers, the behavior of sodium octanoate is defined by its CMC.[1] Below the CMC, the molecule acts as an individual ligand; above it, it acts as a detergent.[1]

Table 1: Comparative Surfactant Thermodynamics

| Surfactant | Chain Length | CMC (Water, 25°C) | CMC (0.15 M NaCl) | Primary Biological State (at 20 mM) |

| Sodium Octanoate | C8 | ~350 mM | ~300 mM | Monomer (Ligand) |

| Sodium Decanoate | C10 | ~100 mM | ~80 mM | Monomer/Micelle Boundary |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8 mM | ~1 mM | Micelle (Denaturant) |

| Triton X-100 | N/A (Non-ionic) | ~0.24 mM | ~0.2 mM | Micelle (Lytic) |

Note: The high CMC of sodium octanoate means that in standard formulations (typically 4–20 mM), it does not form micelles.[1] This prevents the "detergent effect" of membrane lysis unless concentrations are deliberately raised.

Part 2: Protein Stabilization (The Albumin Paradigm)[1]

Sodium octanoate is the industry-standard stabilizer for Human Serum Albumin (HSA) during pasteurization (60°C for 10 hours).[1] Its mechanism is not general surfactant protection but specific ligand-induced rigidification .[1]

Mechanism of Action

HSA contains high-affinity binding sites for fatty acids.[1] Sodium octanoate binds preferentially to Drug Site 2 (Sudlow Site II) in subdomain IIIA and secondary sites in subdomain IIA (Drug Site 1).[1]

-

Binding: The C8 tail inserts into the hydrophobic pocket, while the carboxylate head group interacts with positively charged residues (Lys/Arg) at the pocket entrance.[1]

-

Cross-Linking: This binding "staples" the domains together, increasing the free energy required for thermal unfolding.[1]

-

Competition: It competes with N-acetyl-L-tryptophan (another stabilizer), often requiring a dual-stabilizer formulation for maximum protection against both heat and oxidative stress.[1]

Visualization: Stabilization Pathway[1]

Figure 1: Ligand-induced stabilization.[1] Octanoate shifts the equilibrium toward a rigidified complex, preventing the thermal unfolding that leads to aggregation.

Protocol: Albumin Pasteurization Formulation

Objective: Stabilize 20% (w/v) HSA solution for 10 hours at 60°C.

-

Preparation: Adjust HSA solution (200 g/L) to pH 7.0 ± 0.1.

-

Calculated Addition: Add Sodium Octanoate to a final concentration of 16 mM (approx. 0.08 mmol/g protein).[1]

-

Note: Often combined with 16 mM N-acetyl-L-tryptophan.[1]

-

-

Equilibration: Stir gently for 30 minutes at room temperature to ensure ligand binding equilibrium.

-

Heat Treatment: Incubate at 60°C ± 0.5°C for 10 hours.

-

Validation: Perform SEC-HPLC. Monomer content must remain >95%.[1]

Part 3: Permeation Enhancement (Bioavailability)[1]

In oral drug delivery, sodium octanoate acts as a Transient Permeation Enhancer (PE), facilitating the transport of hydrophilic macromolecules (e.g., peptides) across the intestinal epithelium.[1]

Mechanism: The Paracellular Switch

Unlike harsh surfactants that lyse membranes to create holes, sodium octanoate at controlled concentrations (10–20 mM) specifically modulates Tight Junctions (TJs) via intracellular signaling.[1]

-

Effect: PKCζ phosphorylates Occludin and ZO-1 , leading to the disassembly of the tight junction complex and the reversible opening of the paracellular route.

-

Safety Margin: At >50 mM (approaching high surfactant activity), it begins to perturb membrane fluidity (transcellular route) and risks toxicity.[1]

Visualization: Tight Junction Modulation

Figure 2: The signaling cascade triggered by sodium octanoate leading to reversible tight junction opening.[1]

Part 4: Viral Inactivation & Impurity Precipitation[1]

In bioprocessing (monoclonal antibodies, plasma fractionation), sodium octanoate serves a dual purpose: inactivating enveloped viruses and precipitating impurities.[1]

The Acidic Switch (Viral Inactivation)

The antiviral activity is pH-dependent.[1] At neutral pH, the ionized form (octanoate) is mild.[1] At acidic pH (< 6.0), a fraction converts to the non-ionized octanoic acid (caprylic acid).[1][3]

-

Mechanism: The non-ionized form is highly lipophilic and rapidly partitions into the lipid envelope of viruses (e.g., HIV, BVDV), causing membrane disruption and lysis.[1]

-

Selectivity: Non-enveloped viruses (e.g., Parvovirus) are resistant.[1]

Impurity Precipitation

Under similar acidic conditions (pH 4.5–5.5), caprylic acid binds to hydrophobic patches on Host Cell Proteins (HCPs) and aggregates, inducing their precipitation while leaving the more stable IgG monomer in solution.[1]

Protocol: Viral Inactivation/Precipitation Step

Objective: Inactivate enveloped viruses and reduce HCPs in a Protein A elution pool.[1]

-

Adjustment: Adjust the Protein A elution pool (typically pH 3.5) to pH 4.5–5.0 using 1 M Tris.

-

Addition: Add Sodium Octanoate stock to a final concentration of 20–50 mM (approx. 0.5–1.0%).[1][4]

-

Critical: Ensure vigorous mixing during addition to prevent local high concentrations of insoluble octanoic acid.[1]

-

-

Incubation: Hold at 20–25°C for 60 minutes .

-

Clarification: Filter (0.2 µm) or centrifuge to remove precipitated impurities (and inactivated viral debris).

-

Neutralization: Adjust pH back to neutral (7.0) for the next chromatography step.[1]

References

-

Johnston, A., et al. (2003).[1][5] "Inactivation of lipid-enveloped viruses by octanoic acid treatment of immunoglobulin solution." Vox Sanguinis. Link

-

Kruithof, P., et al. (2023).[1] "Detergent-Mediated Virus Inactivation in Biotechnological Matrices: More than Just CMC." Viruses.[1][5][6][7] Link[1]

-

Shrestha, A., et al. (2025).[1] "Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate."[1] ResearchGate.[1] Link[1]

-

Brayden, D. J., et al. (2012).[1] "Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells."[1][8] Biomaterials.[1] Link

-

Zheng, J., et al. (2012).[1] "Caprylic acid precipitation method for impurity reduction: An alternative to conventional chromatography for monoclonal antibody purification."[1][5][6][9] Biotechnology Progress. Link

Sources

- 1. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4939176A - Viral inactivation process - Google Patents [patents.google.com]

- 4. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of lipid enveloped viruses by octanoic Acid treatment of immunoglobulin solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible increase in tight junction permeability to macromolecules in rat ileal mucosa in vitro by sodium caprate, a constituent of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Sodium octanoate in monoclonal antibody purification

Application Note: Sodium Octanoate-Mediated Impurity Precipitation and Viral Inactivation in Monoclonal Antibody Purification

Executive Summary

In the downstream processing (DSP) of monoclonal antibodies (mAbs), the removal of host cell proteins (HCPs), high molecular weight (HMW) aggregates, and enveloped viruses is critical. Traditional platforms rely on three chromatographic steps (Capture, Intermediate, Polish). This guide details the integration of Sodium Octanoate (Caprylate) as a dual-action agent for viral inactivation and selective impurity precipitation .

By exploiting the lipophilic nature of the octanoate moiety under specific pH conditions, this protocol enables a "two-column" process or a robust "enhanced three-column" workflow, significantly reducing HCP burden (<100 ppm) and achieving >4 log viral clearance prior to polishing chromatography.

Scientific Foundation & Mechanism of Action

To deploy sodium octanoate effectively, one must understand its behavior relative to pH. Caprylic acid (

-

Viral Inactivation (VI): The non-ionized form of caprylic acid (dominant at pH

pKa) is highly lipophilic. It inserts itself into the lipid bilayer of enveloped viruses (e.g., xMuLV), disrupting membrane integrity and causing irreversible inactivation. -

Impurity Precipitation: At slightly acidic pH (pH 5.0–6.0), caprylate acts as an anionic surfactant that selectively binds to hydrophobic patches on HCPs and aggregates. This induces conformational changes and precipitation of these impurities while the mAb (typically more stable and hydrophilic) remains in solution.[1]

Mechanism Visualization

Figure 1: Mechanism of action showing the conversion of sodium octanoate to caprylic acid and its dual pathway for viral disruption and impurity precipitation.

Experimental Protocols

Two distinct applications are presented: Post-Protein A Precipitation (for bulk impurity removal) and Protein A Wash (for protease/HCP reduction).

Protocol A: Post-Protein A Impurity Precipitation

This step replaces or augments the traditional low-pH viral inactivation step.

Reagents:

-

Stock Solution: 1.0 M Sodium Octanoate (prepared in WFI, filtered 0.2

m). -

Acid: 1.0 M Acetic Acid.

-

Base: 1.0 M Tris-Base (for neutralization).

Step-by-Step Methodology:

-

Elution & Adjustment:

-

Collect the Protein A elution pool (typically pH 3.5–4.0).

-

Critical Step: Slowly adjust the pH to 5.2 ± 0.1 using 1.0 M Tris-Base. (Note: Precipitation efficiency drops significantly if pH > 5.8).

-

-

Caprylate Addition:

-

Add 1.0 M Sodium Octanoate stock to a final concentration of 50 mM (approx. 0.8% w/v).

-

Tip: Add slowly with constant stirring to prevent local high concentrations that might precipitate the mAb.

-

-

Incubation (Viral Inactivation):

-

Maintain mixing at 100–150 rpm for 45–60 minutes at ambient temperature (20–25°C).

-

Validation Check: Measure turbidity.[2] A rapid increase in turbidity (NTU > 50) indicates successful precipitation of impurities.

-

-

Clarification:

-

Filter the treated pool using a depth filter (e.g., Millipore D0HC or equivalent) followed by a 0.2

m sterile filter. -

Outcome: The filtrate contains the mAb. The precipitate (HCPs, DNA, aggregates) is retained on the filter.

-

-

Neutralization:

-

Adjust filtrate to pH 7.0 or conductivity required for the subsequent ion exchange step.

-

Protocol B: Enhanced Protein A Wash Step

Use this to remove proteases (e.g., cathepsins) that cause fragmentation during the elution hold.

Buffer Composition:

-

Wash Buffer: 50 mM Sodium Acetate, 25–40 mM Sodium Octanoate , 300 mM NaCl, pH 5.5.

Workflow:

-

Load: Apply harvested cell culture fluid (HCCF) to Protein A column.

-

Equilibration Wash: 3 CV (Column Volumes) of equilibration buffer (PBS or Tris/NaCl).

-

Caprylate Wash: 4 CV of Wash Buffer .

-

Pre-Elution Wash: 3 CV of low salt buffer (e.g., 20 mM Sodium Acetate, pH 5.5) to remove residual caprylate.[7]

-

Elution: Standard low pH elution (e.g., pH 3.5).

Process Integration & Workflow

The following diagram illustrates where these protocols fit into a modern "Process Intensification" workflow.

Figure 2: Integrated DSP workflow featuring Caprylate Wash during capture and Caprylate Precipitation post-capture.

Data Summary & Performance Metrics

The following table summarizes typical performance data when comparing a standard Low pH VI step vs. the Sodium Octanoate Precipitation protocol.

| Parameter | Standard Low pH VI (pH 3.5) | Sodium Octanoate Precip. (pH 5.2, 50mM) | Impact |

| HCP Reduction | ~0.5 Log | 1.5 – 2.0 Log | Significant reduction in load for polishing steps. |

| HMW Aggregate | No change / Slight increase | 15 – 30% Reduction | Preferential precipitation of aggregates. |

| Viral Clearance (xMuLV) | > 4.0 Log | > 4.5 Log | Robust enveloped virus inactivation. |

| Step Yield | 95 – 98% | 90 – 95% | Slight yield loss due to filtration of precipitate. |

| Process Time | 60 min | 60 min | Comparable duration; added value in purity. |

Troubleshooting & Critical Process Parameters (CPPs)

-

Turbidity Spikes:

-

Residual Caprylate:

-

Risk:[12] Caprylate can interfere with certain binding assays or subsequent chromatography.

-

Control: Ensure the subsequent step (e.g., Anion Exchange in flow-through mode) is validated to bind any residual caprylate (which is negatively charged at neutral pH).

-

-

Buffer Preparation:

-

Sodium octanoate dissolves easily in water but can foam. Do not shake vigorously; stir gently.

-

References

-

Brodsky, Y., et al. (2012). "Caprylic acid precipitation method for impurity reduction: An alternative to conventional chromatography for monoclonal antibody purification."[2] Biotechnology and Bioengineering. Link

-

Li, Y., et al. (2021).[8] "Sodium caprylate wash during Protein A chromatography as an effective means for removing protease(s) responsible for target antibody fragmentation." Protein Expression and Purification. Link

-

Wang, J., et al. (2018). "The application of caprylic acid in downstream processing of monoclonal antibodies." Protein Expression and Purification. Link

-

Korneyeva, M., et al. (2002).[2] "Enveloped virus inactivation by caprylate: A robust alternative to solvent-detergent treatment in plasma derived intermediates." Biologicals.[2][4][8][10][11][12][13][14][15][16] Link

-

Gagnon, P. (2008). "Purification of Monoclonal Antibodies by Mixed-Mode Chromatography." Validated Biosystems. (Context on hydrophobic interactions in polishing). Link

Sources

- 1. downstreamcolumn.com [downstreamcolumn.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2020102505A1 - Viral inactivation methods for continuous manufacturing of antibodies - Google Patents [patents.google.com]

- 4. Washing with alkaline solutions in protein A purification improves physicochemical properties of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4939176A - Viral inactivation process - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. ualberta.ca [ualberta.ca]

- 8. Sodium caprylate wash during Protein A chromatography as an effective means for removing protease(s) responsible for target antibody fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of inactivation methods for severe acute respiratory syndrome coronavirus in noncellular blood products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 病毒失活 [sigmaaldrich.com]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. The application of caprylic acid in downstream processing of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Use of sodium octanoate as an excipient in drug formulation

Application Note: Sodium Octanoate in Drug Formulation Dual-Function Excipient: Permeation Enhancer & Biologic Stabilizer

Abstract

Sodium Octanoate (Sodium Caprylate; C8) is a medium-chain fatty acid salt with a unique, concentration-dependent duality in pharmaceutical applications. At low concentrations (4–20 mM), it serves as a critical stabilizer for albumin and plasma-derived therapies, preventing thermal denaturation. At high concentrations (>100 mM local concentration), it acts as a transient permeation enhancer (TPE) for the oral delivery of Class III BCS (Biopharmaceutics Classification System) macromolecules. This guide provides actionable protocols for both applications, grounded in mechanistic causality and regulatory standards.

Part 1: Mechanism of Action (The "Why")[1]

To formulate effectively, one must understand that Sodium Octanoate (SO) acts through two distinct physicochemical pathways depending on the environment.

The Stabilization Mechanism (Ligand Binding)

In protein formulations (specifically Albumin), SO acts as a specific ligand rather than a general surfactant.

-

Causality: Human Serum Albumin (HSA) contains high-affinity binding sites for medium-chain fatty acids. SO binds to these hydrophobic pockets (specifically domains IIA and IIIA).

-

Thermodynamic Effect: This binding increases the thermal transition temperature (

) of the protein. By "locking" the tertiary structure, SO prevents the exposure of hydrophobic residues that typically triggers irreversible aggregation during heat stress (e.g., pasteurization).

The Permeation Mechanism (Barrier Modulation)

For oral delivery of peptides (e.g., Octreotide), SO overcomes the intestinal epithelial barrier via the Transient Permeation Enhancer (TPE) effect.

-

Paracellular Route: SO induces a transient, reversible opening of tight junctions (TJs) by modulating intracellular calcium (

) and affecting proteins like tricellulin and claudin-5 . -

Transcellular Route: As a surfactant, it perturbs the apical membrane lipid bilayer, increasing fluidity and allowing transcellular passage of the payload.

Caption: Figure 1. Dual-pathway permeation enhancement mechanism of Sodium Octanoate in intestinal epithelium.

Part 2: Application I - Oral Peptide Delivery

Challenge: Peptides are degraded by gastric acid and proteases before they can be absorbed. Solution: Use SO in an enteric-coated system to release the enhancer and drug simultaneously in the small intestine.

Protocol 1: Preparation of an Enteric-Coated Sodium Octanoate Formulation

Note: This protocol mimics the "TPE" technology used in FDA-approved products like Mycapssa.

Reagents:

-

Active Pharmaceutical Ingredient (API): Peptide (e.g., Octreotide acetate).[1]

-

Excipient: Sodium Octanoate (High Purity >99%).

-

Matrix: Polyvinylpyrrolidone (PVP K30) or similar binder.

-

Enteric Polymer: Eudragit® L100-55 (dissolves at pH > 5.5).

Step-by-Step Methodology:

-

Stoichiometric Calculation (The "Enhancer Load"):

-

Unlike standard excipients, SO requires a high mass relative to the drug.

-

Target: 100–300 mg of SO per unit dose.

-

Rationale: You must overwhelm the local buffering capacity and dilution effects of the intestinal fluid to maintain a local concentration >10 mM at the epithelial surface.

-

-

Core Tablet/Suspension Formation:

-

Dry Blend: Mix micronized SO and API.

-

Granulation: Use a non-aqueous solvent (Ethanol/Isopropanol) if wet granulation is necessary.

-

Critical Warning:Do not use water in the granulation step if the API is hydrolytically sensitive, but more importantly, to prevent premature ionization of SO before the enteric stage.

-

Compression: Compress into core tablets.

-

-

Enteric Coating (The "pH Trigger"):

-

Prepare a coating solution of Eudragit L100-55 in Isopropyl Alcohol/Acetone.

-

Coat tablets to a weight gain of 5–8%.

-

Validation: The coating must remain intact in 0.1N HCl (2 hours) and dissolve rapidly (<45 mins) in Phosphate Buffer pH 6.8.

-

-

In Vitro Dissolution & Permeation Assay (Validation):

-

Apparatus: USP Apparatus II (Paddle), 75 RPM.

-

Medium: Acid stage (2 hrs)

Buffer stage (pH 6.8). -

Causality Check: If the tablet releases SO in the acid stage, the octanoate will protonate to octanoic acid (insoluble oil), destroying the permeation effect.

-

Part 3: Application II - Biologic Stabilization & Viral Inactivation

Challenge: Human plasma products (Albumin, IVIG) carry viral risks and are heat-labile. Solution: SO stabilizes Albumin during Pasteurization (60°C) and aids in precipitating lipid-enveloped viruses.

Protocol 2: Albumin Pasteurization & Stabilization

Standard Industry Protocol for 5–25% Human Serum Albumin (HSA).

Reagents:

-

HSA Solution (Fraction V).

-

Stabilizer A: Sodium Octanoate (4 M stock).

-

Stabilizer B: Sodium N-acetyltryptophanate (4 M stock) - Synergistic stabilizer.

Step-by-Step Methodology:

-

Formulation Adjustment:

-

Start with clarified HSA solution (protein concentration adjusted to final target, e.g., 20%).

-

Adjust pH to 6.9 ± 0.1 using NaOH or HCl. Rationale: Neutral pH is optimal for Albumin thermal stability.

-

-

Addition of Stabilizers (The "0.08 Rule"):

-

Add Sodium Octanoate to a ratio of 0.08 mmol per gram of Albumin .

-

Add Sodium N-acetyltryptophanate to a ratio of 0.08 mmol per gram of Albumin .

-

Example Calculation: For 1 Liter of 20% HSA (200g Protein):

Add 4 mL of 4 M Sodium Octanoate stock.

-

-

Filtration:

-

Sterile filter (0.22 µm) into the final bulk container.

-

-

Pasteurization (Viral Inactivation):

-

Quality Control (Post-Pasteurization):

-

Visual Inspection: Solution must remain clear (no turbidity).

-

SEC-HPLC: Analyze for aggregates (dimers/polymers). Acceptable limit: <5% polymers.[3]

-

Caption: Figure 2. Workflow for Albumin stabilization and viral inactivation using Sodium Octanoate.

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Oral Delivery (Enhancer) | Biologic Stabilization |

| Concentration | High (mM to M range locally) | Low (Specific stoichiometry: ~4-16 mM) |

| pH Sensitivity | Critical: Must be > pH 5.5 to remain soluble.[7] | Critical: pH 6.8–7.0 for optimal binding. |

| Toxicity | Potential for mild mucosal irritation (reversible). | Generally recognized as safe (GRAS) at IV levels. |

| Key Failure Mode | Premature release in stomach (Protonation). | Insufficient mixing leading to local denaturation. |

| Regulatory Status | FDA IIG Listed (Oral). | FDA IIG Listed (IV/Injectable). |

Troubleshooting Tip (Oral): If dissolution testing shows poor release in pH 6.8 buffer, check if the enteric coating was too thick or if the SO reacted with the binder (PVP) to form a complex. Use DSC (Differential Scanning Calorimetry) to check for excipient incompatibilities.

References

-

FDA Inactive Ingredient Database. Sodium Octanoate/Sodium Caprylate. U.S. Food and Drug Administration.[8][9] [Link]

-

Twarog, C., et al. (2020). "A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10)."[10] European Journal of Pharmaceutics and Biopharmaceutics. [Link][10]

-

Shrestha, A., et al. (2022). "Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals."[8] Pharmaceuticals (Basel). [Link][8]

-

Dichtelmüller, H., et al. (2002). "Inactivation of lipid enveloped viruses by octanoic acid treatment of immunoglobulin solution."[11] Biologicals. [Link][2][3][11]

-

Johnston, A., et al. (2003). "Low pH, caprylate incubation as a second viral inactivation step in the manufacture of albumin." Vox Sanguinis. [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virus inactivation of fresh frozen plasma by a solvent detergent procedure: biological results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Precipitation with Sodium Octanoate

A Senior Application Scientist's Guide for Researchers

Welcome to our dedicated technical support guide for protein precipitation using sodium octanoate (also known as sodium caprylate). This guide is designed for researchers, scientists, and drug development professionals who leverage this powerful technique for purifying proteins, particularly immunoglobulins, from complex mixtures like plasma or serum.

As application scientists with extensive field experience, we understand that while the principles of octanoate precipitation are straightforward, achieving optimal yield and purity requires careful control over several critical parameters. This document moves beyond simple protocols to explain the underlying science, helping you diagnose issues logically and refine your process with confidence.

The Mechanism: How Does Sodium Octanoate Work?

Sodium octanoate is a short-chain fatty acid that acts as a selective precipitating agent. Its primary mechanism involves direct, non-covalent interactions with proteins.[1] The octanoate molecule has a hydrophobic carbon tail and a hydrophilic carboxyl head. It preferentially binds to specific sites on proteins, particularly those with large, accessible hydrophobic patches, such as albumin.[1] This binding induces partial unfolding of the protein, exposing more hydrophobic regions.[1] Subsequently, more octanoate molecules form mixed micelles on the protein surface, drastically increasing its hydrophobicity and leading to protein-protein aggregation and precipitation out of the solution.[1]

The key to its utility, especially in antibody purification, is its selectivity. Under controlled pH conditions, sodium octanoate effectively precipitates many contaminant proteins (like albumin) while leaving the target immunoglobulins (IgG) in the soluble supernatant.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, grounded in scientific principles.

Problem 1: Low Yield of Target Protein in the Supernatant

You've completed the precipitation, but analysis of the supernatant shows a significant loss of your target protein (e.g., IgG).

Potential Causes:

-

Incorrect pH: The solution pH is too close to the isoelectric point (pI) of your target protein. Proteins are least soluble at their pI, where their net charge is zero, making them prone to precipitation.[2][3]

-

Excessive Sodium Octanoate: While selective, very high concentrations of octanoate can cause non-specific precipitation of other proteins, including the target antibody.[4]

-

Inappropriate Temperature: Temperature affects both protein stability and the kinetics of precipitation.[2] Low temperatures can sometimes decrease the solubility of certain proteins.

-

High Initial Protein Concentration: Very high concentrations of the target protein can lead to aggregation and co-precipitation, even under otherwise optimal conditions.

Recommended Solutions:

-

pH Optimization (Critical):

-

Rationale: To keep your target protein soluble, the buffer pH should be at least 1-1.5 units away from its pI.[5] For most monoclonal antibodies, precipitation is performed at a mildly acidic pH (e.g., 5.0 to 6.0) which is typically below the pI of the contaminants but sufficiently far from the pI of the IgG to maintain its solubility.[6]

-

Action: Verify the pI of your specific antibody. Adjust the pH of your starting material before adding the sodium octanoate. Perform a small-scale pH titration (e.g., from pH 4.5 to 6.5) to identify the optimal point for maximal contaminant removal and target recovery.

-

-

Octanoate Concentration Titration:

-

Rationale: The optimal octanoate concentration depends on the specific protein composition and concentration of your sample.[7] A concentration that is too high will precipitate your target, while one that is too low will leave contaminants in the supernatant.

-

Action: Conduct a pilot experiment testing a range of final sodium octanoate concentrations (e.g., 0.5% to 3.5% w/v).[1][6] Analyze the supernatant from each condition for both yield and purity (e.g., via SDS-PAGE) to determine the ideal concentration for your specific process.

-

-

Control Temperature and Mixing:

-

Rationale: Most octanoate precipitation protocols are robust between 15-25°C.[6] Consistent, gentle mixing is crucial to ensure homogenous distribution of the octanoate and uniform precipitation. Vigorous mixing can cause foaming and protein denaturation.

-

Action: Perform the incubation at a controlled room temperature. Use a rocker or a magnetic stirrer on a low setting for the duration of the incubation (typically 30-60 minutes).

-

Problem 2: Poor Purity of Target Protein (High Contaminant Levels)

The yield of your target protein is acceptable, but the supernatant is still contaminated with other proteins, most commonly albumin.

Potential Causes:

-

Suboptimal pH: The pH may not be optimal for precipitating the specific contaminants in your sample. For example, the pH might be too far from the pI of albumin, increasing its solubility.

-

Insufficient Sodium Octanoate: The concentration of octanoate is not high enough to precipitate all the target contaminants.

-

Inefficient Separation: The centrifugation step is not effectively pelleting the precipitated proteins, leading to their carryover into the collected supernatant.

Recommended Solutions:

-

Re-evaluate pH:

-

Rationale: The pI of major contaminants like albumin is around 4.7-4.9. The precipitation pH should be close to this value to maximize its removal.[3]

-

Action: Ensure your pH is accurately adjusted. A slight shift can significantly impact purity. For removing albumin, a pH between 5.0 and 5.5 is often a good starting point.

-

-

Increase Octanoate Concentration:

-

Rationale: A higher concentration of octanoate will drive the precipitation of more contaminant proteins.[1]

-

Action: Based on your titration experiment (See Problem 1, Solution 2), select a higher concentration that improves purity without significantly sacrificing yield. For purifying equine immunoglobulins from albumin, a final concentration of 3.5% was found to be optimal.[1]

-

-

Optimize Centrifugation:

-

Rationale: A tight, stable pellet is essential for clean separation. Insufficient g-force or time will result in a loose pellet that can be disturbed during supernatant removal.

-

Action: Increase the centrifugation speed or duration. A typical starting point is 10,000 x g for 20-30 minutes. After centrifugation, carefully decant or pipette the supernatant without disturbing the pellet.

-

Problem 3: Precipitate is Difficult to Pellet or Resuspend

The precipitate formed is very fine or "fluffy," making it hard to pellet, or you need to analyze the precipitate and find it won't redissolve.

Potential Causes:

-

Rapid Reagent Addition: Adding the sodium octanoate solution too quickly can lead to the formation of very fine particles that are difficult to centrifuge.

-

Insufficient Incubation Time: The aggregation process may not have reached completion, resulting in smaller, less dense particles.

-

Over-Drying Pellet (for analysis): If the pellet is intended for analysis, excessive air-drying can denature the proteins, making them insoluble.[8]

Recommended Solutions:

-

Controlled Reagent Addition:

-

Rationale: Slow, drop-wise addition of the sodium octanoate solution while gently stirring allows for the gradual formation of larger, denser aggregates.

-

Action: Add the pH-adjusted octanoate solution slowly over several minutes. Maintain gentle, consistent mixing throughout the addition and incubation period.

-

-

Increase Incubation Time:

-

Rationale: Allowing more time for the protein aggregates to form and mature (a process known as aging) can result in a more compact pellet.[9]

-

Action: Try extending the incubation period to 90-120 minutes and assess the impact on pellet formation and compactness.

-

-

Proper Pellet Handling (for analysis):

-

Rationale: Protein pellets that have been precipitated with organic solvents or reagents like octanoate can be difficult to resolubilize.[8][10]

-

Action: If you must analyze the pellet, do not over-dry it. After removing the supernatant, immediately add a robust solubilization buffer (e.g., a lysis buffer containing SDS and/or urea) and use physical methods like vortexing or sonication to aid dissolution.[10]

-

Visual Logic & Workflows

Troubleshooting Flowchart

This diagram provides a logical path to diagnose and solve common issues.

Caption: A decision tree for troubleshooting common issues.

Standard Experimental Workflow

This diagram outlines the key steps in a typical octanoate precipitation process.

Caption: A typical workflow for protein purification.

Key Parameter Summary

| Parameter | Typical Range | Rationale & Impact on Process |

| pH | 4.5 - 6.5 | Crucial for selectivity. Determines the charge state and solubility of both target and contaminant proteins. Must be optimized to precipitate contaminants while keeping the target soluble.[2][11] |

| Sodium Octanoate Conc. | 0.5% - 5% (w/v) | Drives precipitation. The concentration must be high enough to precipitate contaminants but low enough to avoid precipitating the target protein. Highly dependent on the sample matrix.[1][6] |

| Temperature | 15°C - 37°C | Affects kinetics and stability. Most processes are robust at room temperature (15-25°C).[6] Higher temperatures can sometimes increase precipitation but risk denaturing sensitive proteins.[2][12] |

| Incubation Time | 30 - 120 minutes | Allows for aggregate formation. Longer times can lead to larger, more easily pelleted aggregates, but a point of diminishing returns is usually reached after 60-90 minutes. |

| Ionic Strength | Sample Dependent | Influences protein solubility. While not the primary driver like in "salting out," the ionic strength of the buffer can influence protein solubility and should be kept consistent.[2] |

Frequently Asked Questions (FAQs)

Q1: Can I use caprylic acid instead of sodium octanoate? A: Yes. Caprylic acid is the protonated form of octanoate. When preparing your stock solution, you will need to dissolve caprylic acid and adjust the pH with a base (like NaOH) to your desired working pH. This in-situ neutralization creates sodium octanoate. Using the sodium salt directly can be more convenient.

Q2: How do I remove residual sodium octanoate from my purified protein sample? A: Residual octanoate can interfere with downstream applications and cellular assays.[13] It is typically removed by subsequent purification steps such as dialysis, tangential flow filtration (TFF/diafiltration), or chromatography (e.g., ion-exchange or size-exclusion).[2][6]

Q3: Is this method suitable for all types of antibodies? A: This method is highly effective for many mammalian IgGs.[7] However, the optimal conditions can vary significantly between species and even between different monoclonal antibodies due to differences in their isoelectric points and surface hydrophobicity.[4][6] A feasibility study and optimization are always recommended for a new antibody.

Q4: How do I prepare the sodium octanoate stock solution? A: Prepare a concentrated stock solution (e.g., 10-15% w/v) in purified water. It may require gentle warming to fully dissolve. It is critical to adjust the pH of this stock solution to your target precipitation pH before adding it to your protein sample to avoid localized pH shifts that could denature your protein.

Q5: What analytical methods should I use to assess my results? A: A combination of methods is recommended:

-

Purity: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is excellent for visually assessing the removal of contaminant proteins. HPLC (High-Performance Liquid Chromatography) can provide more quantitative purity data.

-

Yield/Concentration: A protein concentration assay (e.g., BCA, Bradford, or A280 measurement) should be performed on the sample before and after precipitation to calculate recovery.[14]

-

Integrity/Activity: If applicable, perform a functional assay (e.g., ELISA or a binding assay) to ensure the purification process has not compromised the biological activity of your protein.

Protocols

Protocol 1: Small-Scale Optimization of Sodium Octanoate Concentration

This protocol helps determine the optimal precipitant concentration for your specific sample.

-

Prepare Sample: Aliquot 1 mL of your starting protein solution (e.g., 1:1 diluted serum) into 6 separate microcentrifuge tubes.

-

pH Adjustment: Adjust the pH of all aliquots to your target pH (e.g., 5.2) using dilute acetic acid.

-

Prepare Octanoate Dilutions: From a pH-adjusted 10% (w/v) stock, prepare a dilution series.

-

Add Precipitant: Add the appropriate volume of octanoate stock to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%). Add an equal volume of buffer to a "0%" control tube.

-

Incubate: Place the tubes on a tube rotator at room temperature for 60 minutes.

-

Centrifuge: Pellet the precipitate by centrifuging at ~12,000 x g for 20 minutes.

-

Analyze: Carefully collect the supernatant from each tube. Measure the protein concentration of each supernatant to assess yield. Analyze 20 µL of each supernatant by SDS-PAGE to assess purity.

-

Evaluate: Identify the lowest concentration of sodium octanoate that provides the best purity without a significant drop in the yield of your target protein.

Protocol 2: SDS-PAGE for Purity Analysis

-

Sample Preparation: Mix 20 µL of supernatant with 5 µL of 5X SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol).

-

Denature: Heat the samples at 95°C for 5 minutes.

-

Load Gel: Load 15-20 µL of each prepared sample into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Also include a lane with the "starting material" for comparison.

-

Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.

-

Analysis: De-stain the gel. The purified samples should show a significant reduction in contaminant bands (e.g., albumin at ~66 kDa) and enrichment of the target protein bands (e.g., IgG heavy and light chains at ~50 kDa and ~25 kDa, respectively).

References

-

ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Karlsson, A., et al. (2022). The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake. Foods. Retrieved February 4, 2026, from [Link]

-

Rocamora, L., et al. (2012). A model mechanism for protein precipitation by caprylic acid: application to plasma purification. Biotechnology and Applied Biochemistry. Retrieved February 4, 2026, from [Link]

-

Vibzz Lab. (2020, July 30). Precipitation Reactions of Proteins. YouTube. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Protein precipitation. Wikipedia. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). A model mechanism for protein precipitation by caprylic acid: Application to plasma purification. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Bitesize Bio. (n.d.). The Ins and Outs of Protein Concentration – Protein Precipitation. Bitesize Bio. Retrieved February 4, 2026, from [Link]

-

Bar-Ziv, A., et al. (2015). Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture. PLoS ONE. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2017, May 31). How can I dissolve proteins after TCA/acetone precipitation?. ResearchGate. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Purification of IgG Using Caprylic Acid. ResearchGate. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two chromatography step process for monoclonal antibody purification. ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

- 1. A model mechanism for protein precipitation by caprylic acid: application to plasma purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Precipitation Procedures [sigmaaldrich.com]

- 9. Protein precipitation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Support Center: Optimizing Sodium Octanoate for Protein Stability

Welcome to our dedicated technical support guide for optimizing sodium octanoate (also known as sodium caprylate) concentration in protein formulations. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile fatty acid salt to enhance the stability of therapeutic proteins, monoclonal antibodies, and other biologics. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions and troubleshoot effectively during your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is sodium octanoate, and how does it function as a protein stabilizer?

A1: Sodium octanoate is the sodium salt of octanoic acid, a medium-chain fatty acid.[1] Its primary role as a protein stabilizer stems from its amphiphilic nature—possessing both a hydrophobic alkyl chain and a hydrophilic carboxylate head group.[2] This structure allows it to act as a "hydrophobic shield." Many proteins have surface-exposed hydrophobic patches that are prone to interacting with each other, leading to aggregation, especially under stress conditions like heat or agitation.[3][4] Sodium octanoate preferentially binds to these hydrophobic regions on the protein surface.[5] This binding masks the sticky patches, preventing protein-protein interactions and subsequent aggregation, thereby maintaining the protein in its native, soluble state.[1][6] It is particularly effective during processes that induce thermal stress, such as the pasteurization of human serum albumin solutions.[7][8]

Q2: Is sodium octanoate considered a surfactant? What is its Critical Micelle Concentration (CMC)?

A2: While it has surfactant-like properties due to its amphiphilic structure, sodium octanoate is more accurately classified as a fatty acid salt stabilizer. Unlike traditional surfactants (e.g., polysorbates), its primary stabilization mechanism at typical concentrations is through direct binding to the protein rather than forming micelles that encapsulate the protein.[5][6]

The Critical Micelle Concentration (CMC) is the concentration at which monomers self-assemble into micelles.[9][10] For sodium octanoate, the CMC is highly dependent on the solution's ionic strength, pH, and temperature. In simple aqueous solutions, its CMC can be quite high (e.g., >300 mM). However, in typical protein formulation buffers containing salts, the CMC will be significantly lower. It is crucial to understand that the optimal stabilizing concentration of sodium octanoate is often well below its CMC in the final formulation buffer. Operating above the CMC can potentially lead to protein destabilization or precipitation.

Q3: What is a good starting concentration for sodium octanoate in my formulation?

A3: The optimal concentration is highly protein-dependent and must be determined empirically. However, a rational starting point can be selected based on the protein type and the purpose of stabilization. For general guidance, concentrations ranging from 10 mM to 40 mM are often a good starting point for initial screening studies. Human Albumin formulations, for instance, are often stabilized during pasteurization with specific ratios of octanoate to protein.[8]

Here is a table to guide your initial experiments:

| Protein Type / Application | Typical Starting Concentration Range | Key Considerations |

| Human Serum Albumin (HSA) | 20 - 60 mM (or ~0.04 - 0.08 mmol/g protein) | Primarily for thermal stabilization during pasteurization.[8] |

| Monoclonal Antibodies (mAbs) | 5 - 50 mM | Highly dependent on the specific mAb's surface hydrophobicity.[11][12] |

| Other Recombinant Proteins | 10 - 40 mM | Must be optimized based on protein pI, hydrophobicity, and concentration. |

| Viral Inactivation Steps | Varies widely (can be higher) | Used for its disruptive effect on lipid-enveloped viruses. |

Expert Insight: Do not assume a higher concentration is always better. An excess of sodium octanoate can act as a denaturant for some proteins by excessively coating the surface and disrupting tertiary structure. A concentration-response curve is essential.

Q4: How do pH and ionic strength influence the effectiveness of sodium octanoate?

A4: Both pH and ionic strength are critical parameters that modulate the interaction between sodium octanoate and the protein.

-

pH: The pH of the formulation buffer affects both the charge of the protein and the sodium octanoate. Sodium octanoate is the salt of a weak acid (octanoic acid, pKa ~4.9). At pH values well above its pKa, it will be fully deprotonated and negatively charged, facilitating electrostatic repulsion between coated protein molecules, which can aid stability. The protein's surface charge also changes with pH relative to its isoelectric point (pI). The interplay of these charges can significantly impact binding and overall formulation stability.[13]

-

Ionic Strength: The salt concentration in the buffer can influence hydrophobic interactions. High ionic strength can weaken electrostatic interactions but strengthen hydrophobic ones, potentially enhancing the binding of octanoate to the protein.[14][15] However, excessive salt can also lead to "salting out" and protein precipitation.[16] Therefore, the ionic strength must be co-optimized with the sodium octanoate concentration.

Troubleshooting Guide

Problem: My protein shows increased aggregation after adding sodium octanoate.

Possible Causes & Solutions:

-

Concentration is Too High: You may have exceeded the optimal concentration, leading to a detergent-like denaturing effect. The octanoate may be disrupting the protein's tertiary structure, exposing more hydrophobic regions and promoting a different aggregation pathway.

-

Solution: Perform a dose-response experiment. Test a wider range of sodium octanoate concentrations, including much lower ones (e.g., starting from 1-5 mM).

-

-

Sub-Optimal Buffer Conditions (pH/Salt): The chosen pH or ionic strength may be unfavorable for your specific protein in the presence of octanoate.

-

Solution: Screen different pH values around the protein's known stability range. Also, test varying concentrations of your buffering salt (e.g., 50 mM, 150 mM, 300 mM NaCl) at a fixed octanoate concentration.[15]

-

-

Micelle Formation: It's possible that under your specific buffer conditions, the CMC of sodium octanoate is lower than anticipated and you are forming micelles, which could be destabilizing the protein.

-

Solution: Try to determine the CMC in your formulation buffer using dye-based methods or light scattering. Ensure your working concentration is comfortably below the measured CMC.

-

Problem: I am observing precipitation or cloudiness upon adding sodium octanoate.

Possible Causes & Solutions:

-

"Salting Out" Effect: The combination of buffer salts and the sodium salt of octanoate might be increasing the ionic strength to a point where your protein's solubility is compromised.

-

Solution: Reduce the concentration of the primary salt (e.g., NaCl) in your buffer when adding sodium octanoate. Test a matrix of lower salt and lower octanoate concentrations.

-

-

Protein-Octanoate Complex Insolubility: At certain ratios, the complex formed between the protein and octanoate might be insoluble in the buffer. This can be particularly prevalent near the protein's isoelectric point (pI), where the net charge is minimal.

-

Solution: Adjust the pH of the buffer to be at least 1 unit away from the protein's pI to ensure sufficient surface charge and electrostatic repulsion.

-

-

Low Temperature Solubility: Sodium octanoate, like other fatty acid salts, has lower solubility at colder temperatures. If you are preparing your formulations in the cold, it might be precipitating.

-

Solution: Prepare concentrated stock solutions of sodium octanoate at room temperature and ensure they are fully dissolved before adding them to the final, colder protein solution. Gently warm the final formulation to ensure complete dissolution before storage.

-

Visualizing the Mechanism and Workflow

The diagram below illustrates the proposed mechanism by which sodium octanoate stabilizes a protein, preventing aggregation.

Caption: Mechanism of protein stabilization by sodium octanoate.

Experimental Protocols

Q: How can I systematically determine the optimal sodium octanoate concentration for my protein?

A: A Design of Experiments (DoE) approach is highly recommended for efficiently screening multiple factors. However, a simpler matrix-based approach is also effective. Here is a step-by-step protocol for a matrix screen.

Objective: To identify the optimal concentration of sodium octanoate and NaCl for minimizing aggregation of Protein-X during thermal stress.

Materials:

-

Purified Protein-X stock solution (e.g., 20 mg/mL in 10 mM Histidine, pH 6.0)

-

Sodium Octanoate stock solution (e.g., 500 mM in water)

-

NaCl stock solution (e.g., 2 M in water)

-

Base buffer (e.g., 20 mM Histidine, pH 6.0)

-

Analytical instruments: Dynamic Light Scattering (DLS) for aggregation onset, Size Exclusion Chromatography (SEC-HPLC) for soluble aggregate quantification, and Differential Scanning Calorimetry (DSC) for thermal stability (Tm).[17][18]

Experimental Workflow Diagram:

Caption: Workflow for optimizing sodium octanoate concentration.

Step-by-Step Methodology:

-

Preparation of Formulation Matrix:

-

In a 96-well plate or microcentrifuge tubes, prepare the formulation matrix. For example, create a 4x4 matrix.

-

Factor 1 (Sodium Octanoate): Final concentrations of 0 mM, 10 mM, 25 mM, 50 mM.

-

Factor 2 (NaCl): Final concentrations of 50 mM, 100 mM, 150 mM, 250 mM.

-

Use your stock solutions and the base buffer to prepare these 16 unique buffer conditions.

-

-

Sample Formulation:

-

Add the Protein-X stock solution to each of the 16 buffer conditions to achieve a final protein concentration of 10 mg/mL. Mix gently by pipetting; do not vortex.

-

Prepare a sufficient volume for all planned analyses (e.g., 200 µL per condition).

-

-

Initial Analysis (Time Zero):

-

Immediately after formulation, take an aliquot from each condition.

-

Visual Inspection: Note any turbidity or precipitation.

-

DLS: Measure the average particle size (Z-average) and polydispersity index (PDI).

-

SEC-HPLC: Quantify the percentage of monomer and high-molecular-weight (HMW) species (aggregates).

-

-

Stress Application:

-

Seal the plate or tubes to prevent evaporation.

-

Incubate all samples in a temperature-controlled oven at a relevant stress temperature (e.g., 40°C or 50°C). The temperature should be high enough to induce aggregation in the control (0 mM octanoate) sample within a reasonable timeframe (e.g., 24-72 hours).

-

-

Post-Stress Analysis (Final Timepoint):

-

After the incubation period, allow samples to return to room temperature.

-

Repeat all analyses performed at Time Zero: Visual inspection, DLS, and SEC-HPLC.

-

-

Data Analysis and Interpretation:

-

For each condition, calculate the change in %HMW species (Δ%HMW = %HMW_final - %HMW_initial).

-

Compare the change in Z-average and PDI from DLS measurements.

-

The optimal condition is the one that shows the minimal increase in %HMW and minimal change in DLS parameters, without any visual precipitation.

-

-

Confirmation with Orthogonal Methods:

This systematic approach provides a self-validating system, as the unstabilized controls will demonstrate the baseline instability, allowing for a clear and quantitative assessment of sodium octanoate's stabilizing effect under various conditions.

References

- Vertex AI Search. (2026).

-

CD Formulation. Sodium Octanoate. [Link]

-

Majidi, S., et al. (2002). Study of the Heat-Treated Human Albumin Stabilization by Caprylate and Acetyltryptophanate. Iranian Biomedical Journal. [Link]

-

Bar-Or, D., et al. (2005). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. ResearchGate. [Link]

-

Vollmar, B. S., et al. (2017). Characterization of highly concentrated antibody solution - A toolbox for the description of protein long-term solution stability. NIH National Library of Medicine. [Link]

-

Anraku, M., et al. (2017). The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin. NIH National Library of Medicine. [Link]

- Peters, T. Jr. (1996).

-

G-Biosciences. (2017). Importance of detergent micelle levels in membrane protein purification. [Link]

-

Petersen, C. E., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. PubMed. [Link]

-

Pires, M. J., et al. (2001). The effects of pH and ionic strength on the partitioning of four proteins in reverse micelle systems. PubMed. [Link]

-

Lewus, R. A., et al. (2021). Stability of a high-concentration monoclonal antibody solution produced by liquid–liquid phase separation. NIH National Library of Medicine. [Link]

- Vulliez‐Le Normand, B., & Eisele, J.‐L. (1997).

-

Keller, S., et al. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. [Link]

- Powell, M. F., et al. (1998). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology.

-

Li, X., & Foegeding, E. A. (2009). Effect of pH and ionic strength on competitive protein adsorption to air/water interfaces in aqueous foams made with mixed milk proteins. PubMed. [Link]

-

Rocklin, G. J., et al. (2017). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. PMC - PubMed Central. [Link]

-

Kumar, V., et al. (2019). Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability. NIH National Library of Medicine. [Link]

-

Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]

-

Pusey, M. L., & Gernert, K. (1988). Theory of the effect of pH and ionic strength on the nucleation of protein crystals. ResearchGate. [Link]

-

Janin, J., et al. (2008). Hydrophobic patches on protein surfaces. ResearchGate. [Link]

-

G-Biosciences. (2018). Methods of Determining Protein Stability. [Link]

-

Lewus, R. A., et al. (2021). Stability of a high-concentration monoclonal antibody solution produced by liquid-liquid phase separation. PubMed. [Link]

-

Moure, M., et al. (2016). Effect of pH and ionic strength on heat-induced pea protein isolate aggregation and gel formation. Aarhus University - Pure. [Link]

-